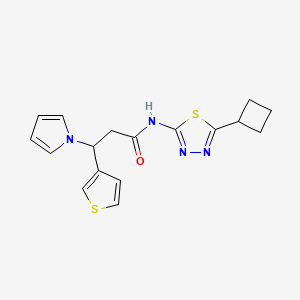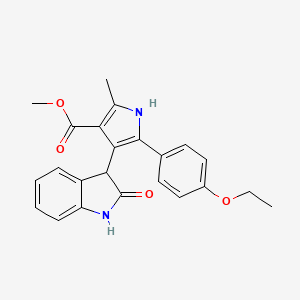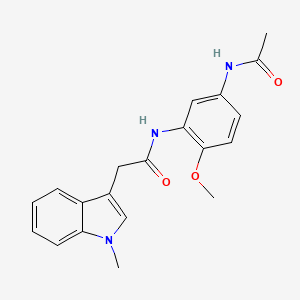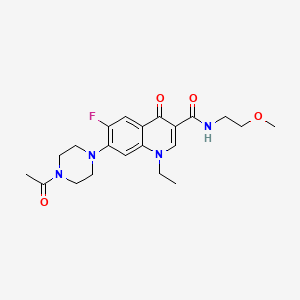![molecular formula C20H21N3O4 B10995900 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10995900.png)
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that features a unique combination of a benzodioxepin ring and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.
Synthesis of the Benzimidazole Moiety: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling Reaction: The final step involves coupling the benzodioxepin derivative with the benzimidazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the benzodioxepin ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole moiety.
Reduction: Reduced derivatives of the benzodioxepin ring.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]acetamide
- 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methyl)-1H-benzimidazol-5-yl]acetamide
Uniqueness
Compared to similar compounds, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide may exhibit unique properties due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-25-12-19-22-15-5-4-14(11-16(15)23-19)21-20(24)10-13-3-6-17-18(9-13)27-8-2-7-26-17/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
FGBIDBDQGMOLCT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(6-Fluoro-1H-indol-1-YL)propyl]-4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}butanamide](/img/structure/B10995819.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10995826.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10995830.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10995833.png)

![methyl 4-{[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]amino}benzoate](/img/structure/B10995845.png)

![N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B10995861.png)



![4-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B10995875.png)
![4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10995877.png)

